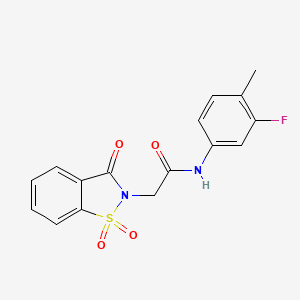![molecular formula C18H15Cl2N3O2S B2845602 N-([2,3'-bipyridin]-4-ylmethyl)-2,4-dichloro-5-methylbenzenesulfonamide CAS No. 2034543-13-8](/img/structure/B2845602.png)
N-([2,3'-bipyridin]-4-ylmethyl)-2,4-dichloro-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([2,3’-bipyridin]-4-ylmethyl)-2,4-dichloro-5-methylbenzenesulfonamide is a complex organic compound that features a bipyridine moiety linked to a dichloromethylbenzenesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-2,4-dichloro-5-methylbenzenesulfonamide typically involves the following steps:
Formation of the Bipyridine Moiety: Bipyridine derivatives can be synthesized through various coupling reactions, such as Suzuki, Stille, and Negishi couplings. These reactions often require palladium catalysts and specific ligands to facilitate the coupling of pyridine rings.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced through a reaction between the bipyridine derivative and a sulfonyl chloride compound under basic conditions. Common bases used in this reaction include triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-2,4-dichloro-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts, which are useful in redox applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Bipyridinium salts.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-([2,3’-bipyridin]-4-ylmethyl)-2,4-dichloro-5-methylbenzenesulfonamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-2,4-dichloro-5-methylbenzenesulfonamide involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
Propriétés
IUPAC Name |
2,4-dichloro-5-methyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2S/c1-12-7-18(16(20)9-15(12)19)26(24,25)23-10-13-4-6-22-17(8-13)14-3-2-5-21-11-14/h2-9,11,23H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCNJMWYAYEFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

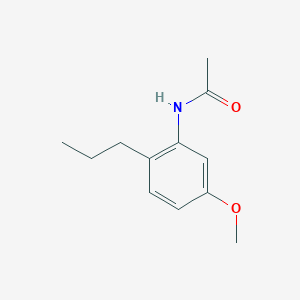
![ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2845521.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}heptanoic acid](/img/structure/B2845523.png)
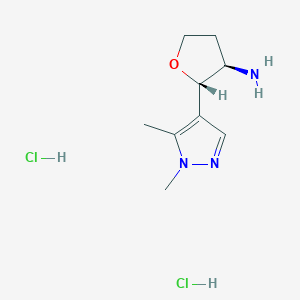
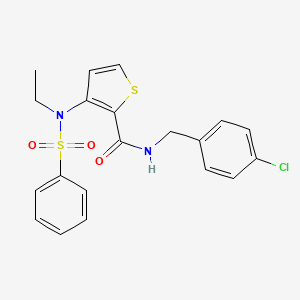

![8-(2,5-dimethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845530.png)
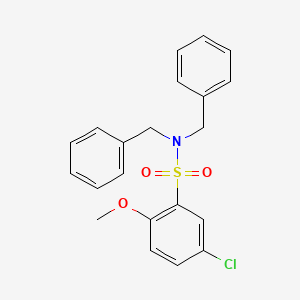
![2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2845532.png)
![N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2845534.png)
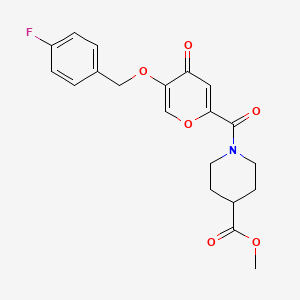
![Lithium;8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2845536.png)
